![molecular formula C10H11NO3 B6244254 ethyl 2-formamidobenzoate CAS No. 72368-50-4](/img/new.no-structure.jpg)
ethyl 2-formamidobenzoate
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Overview
Description
Ethyl 2-formamidobenzoate is an organic compound with the chemical formula C10H11NO3. It is also known as benzoic acid, 2-(formylamino)-, ethyl ester. This compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents such as alcohol and ether but has limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic or basic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acids like sulfuric acid or bases like sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamidobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formamidobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-formamidobenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formamidobenzoate:
Methyl 2-formamidobenzoate: A methyl ester analog with similar properties but different solubility and reactivity profiles.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its reactivity and solubility make it suitable for various applications that other similar compounds may not fulfill .
Biological Activity
Ethyl 2-formamidobenzoate, also known as ethyl anthranilate, is an organic compound with significant biological activities, including anticancer, anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. This article reviews its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.
- Chemical Formula : C₁₀H₁₁NO₂
- Molecular Weight : 177.21 g/mol
- Appearance : Colorless to pale yellow liquid
- Odor : Sweet, floral
- Melting Point : 2-5°C
- Boiling Point : 273°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and acetone
Pharmacological Activities
This compound exhibits a range of biological activities that are being explored for therapeutic applications:
Anticancer Activity
Research indicates that this compound can induce apoptosis in various cancer cell lines. It has shown effectiveness against liver and breast carcinomas, with studies reporting an IC50 value of 3.57±0.1μM in HepG2 cells, surpassing the efficacy of standard chemotherapy drugs like Adriamycin (IC50 = 4.50±0.2μM) . The compound's mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammatory processes that contribute to cancer progression.
Anti-inflammatory and Analgesic Effects
This compound has been noted for its anti-inflammatory properties, likely due to its ability to inhibit COX enzymes. This inhibition reduces the production of prostaglandins that mediate inflammation and pain . In animal models, it has demonstrated significant analgesic effects comparable to conventional pain relievers.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a variety of pathogens. It has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . These findings suggest potential applications in treating infections caused by resistant strains.
The biological activities of this compound can be attributed to several mechanisms:
- COX-2 Inhibition : Reduces inflammation and pain by decreasing prostaglandin synthesis.
- Induction of Apoptosis : Activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Protects against oxidative stress, which is implicated in various diseases including cancer .
Toxicity and Safety Profile
This compound has a low acute toxicity profile; however, chronic exposure at high doses may adversely affect liver and kidney function. Safety evaluations are recommended in accordance with good laboratory practices (GLP) .
Applications in Research and Industry
The compound holds promise for several applications:
- Pharmaceutical Development : As a lead compound for new anti-cancer or anti-inflammatory drugs.
- Cosmetic Industry : Due to its fragrance properties and potential skin benefits.
- Analytical Chemistry : Used as a standard reference material in LC-MS/MS analysis.
Case Studies
Several studies have documented the effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Significant cytotoxicity against HepG2 cells (IC50 = 3.57 µM) |
Study B | Anti-inflammatory | Effective COX-2 inhibitor; reduced inflammation markers in vivo |
Study C | Antimicrobial | MIC values comparable to standard antibiotics against key pathogens |
Future Directions
Future research should focus on:
- Improving the solubility of this compound to enhance bioavailability.
- Investigating its molecular targets using advanced techniques such as proteomics and genomics.
- Conducting clinical trials to evaluate safety and efficacy in humans.
Properties
CAS No. |
72368-50-4 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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